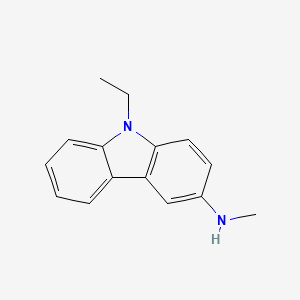

9-Ethyl-N-methyl-9H-carbazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Ethyl-N-methyl-9H-carbazol-3-amine, also known as 3-Amino-9-ethylcarbazole (AEC), is a chemical compound commonly used as a chromogenic substrate in immunohistochemistry . It is specifically used for visualizing sections stained with HRP-conjugated secondary antibodies .

Molecular Structure Analysis

The molecular formula of this compound is C14H14N2 . Its molecular weight is 210.2744 g/mol . The IUPAC Standard InChI is InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2,15H2,1H3 .Chemical Reactions Analysis

As a chromogenic substrate in immunohistochemistry, this compound undergoes a chromogenic oxidation reaction catalyzed by HRP . This reaction forms a red water-insoluble precipitate in situ, visualizing the location of the antigen detected by the HRP-conjugated antibody .科学的研究の応用

Synthesis and Characterization

The chemical compound 9-Ethyl-N-methyl-9H-carbazol-3-amine and its derivatives have been a subject of interest due to their structural and functional properties. Researchers have explored various synthetic pathways to create and analyze this compound and its derivatives. For instance, Asiri et al. (2010) synthesized a compound involving this compound by reacting 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole, confirming its structure through elemental analysis, IR, NMR, and EI-MS spectral analysis (Asiri, Khan, & Rasul, 2010). Similarly, Verma et al. (2022) created a series of novel carbazole conjugates and characterized them using various spectroscopic techniques (Verma, Awasthi, & Jain, 2022).

Optical and Fluorescent Properties

Carbazole derivatives have been noted for their interesting optical and fluorescent properties. A study by Çiçek et al. (2018) synthesized novel carbazole Schiff bases and analyzed their structural and optical properties, noting that the strong π-conjugation and efficient charge transfer from the host material led to broad and complex bands in the photoluminescence spectra (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018). Gao et al. (2019) designed and synthesized a novel Schiff-base highly selective and sensitive for the detection of Al3+ through colorimetric, ultraviolet absorption, and fluorescence three-signal methods, revealing its potential in environmental monitoring and biosensing (Gao et al., 2019).

Chemosensor and Environmental Applications

Carbazole derivatives have found applications in the development of chemosensors due to their fluorescence sensing characteristics. Qian et al. (2019) developed conjugated polymers based on poly(9-methyl-9H-carbazol-3-amine) that exhibited excellent fluorescence properties in detecting both acids and amines, suggesting their use in environmental protection, biosensing, and toxin detection in food (Qian, Zhang, Liu, & Xia, 2019).

Applications in Organic Electronics

The electronic properties of carbazole derivatives make them suitable for applications in organic electronics. Kuo et al. (2008) synthesized a series of styrylcarbzole fluorophores and fabricated non-doped organic light-emitting devices using them, demonstrating their potential as blue emitters in organic electronics (Kuo, Lin, Chen, Chang, Lee, & Jeng, 2008).

作用機序

Target of Action

It is known that the compound has high electron mobility and other beneficial electronic properties .

Mode of Action

It is known to interact with its targets through its high electron mobility

Biochemical Pathways

It is known that the compound is used as a starting material for the synthesis of other organic compounds .

Result of Action

It is known that the compound has potential applications in organic electronic devices such as organic light emitting diodes (oleds) and organic solar cells due to its high electron mobility .

Action Environment

It is known that the compound is stable under normal storage conditions .

Safety and Hazards

生化学分析

Biochemical Properties

It is known that this compound has high electron mobility and other beneficial electronic properties . It is also used as a starting material for the synthesis of other organic compounds .

Molecular Mechanism

It is known that it can interact with biomolecules and potentially influence enzyme activity and gene expression

特性

IUPAC Name |

9-ethyl-N-methylcarbazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-3-17-14-7-5-4-6-12(14)13-10-11(16-2)8-9-15(13)17/h4-10,16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXNETSCJSQSCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2780518.png)

![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2780530.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B2780534.png)

![5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2780535.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2780536.png)

![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate](/img/structure/B2780538.png)

![2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2780539.png)